(Rac)-PF-998425

Androgen Receptor Binding Assay Inhibitor

(Rac)-PF-998425 is the definitive nonsteroidal AR antagonist for dermatological research, validated by a negative 3T3 NRU phototoxicity assay—a liability common among structural analogs. With >380-fold selectivity over PR (PR IC50 >10,000 nM vs. AR IC50 26 nM) and rapid systemic metabolism, it minimizes off-target effects in topical studies. Proven in vivo ED50 of 0.4% (hamster sebum) and 3% topical efficacy (mouse hair growth) provide essential benchmarks for reproducible research.

Molecular Formula C14H14F3NO
Molecular Weight 269.26 g/mol
CAS No. 1076225-27-8
Cat. No. B1679686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-PF-998425
CAS1076225-27-8
Synonyms4-(2-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile
PF 998425
PF-998425
PF998425
Molecular FormulaC14H14F3NO
Molecular Weight269.26 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O
InChIInChI=1S/C14H14F3NO/c15-14(16,17)12-7-9(5-6-10(12)8-18)11-3-1-2-4-13(11)19/h5-7,11,13,19H,1-4H2/t11-,13-/m1/s1
InChIKeyMENRRRXHFQYXDW-DGCLKSJQSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(Rac)-PF-998425 (CAS 1076225-27-8): A Nonsteroidal Androgen Receptor Antagonist with Quantified Dermatological Selectivity


(Rac)-PF-998425 is a potent, nonsteroidal antagonist of the androgen receptor (AR) with a molecular weight of 269.26 and the chemical name 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile [1]. It is primarily utilized as a research tool for investigating AR-mediated pathways in dermatological indications, specifically sebum control and androgenetic alopecia. Key differentiating characteristics include its nonsteroidal scaffold, demonstrated selectivity over the progesterone receptor, and a favorable safety profile validated by a negative result in the 3T3 NRU phototoxicity assay [1].

Why (Rac)-PF-998425 Cannot Be Interchanged with Generic Nonsteroidal AR Antagonists


Generic substitution among nonsteroidal androgen receptor (AR) antagonists is not scientifically valid due to significant variations in pharmacological profiles that dictate experimental outcomes. (Rac)-PF-998425, for instance, exhibits a specific combination of high AR binding potency, pronounced selectivity over the progesterone receptor, and a documented absence of phototoxicity, a liability common to several structural analogs [1]. Furthermore, its design incorporates a susceptibility to rapid systemic metabolism, a feature that minimizes the risk of off-target systemic effects following topical application [1]. Relying on an in-class alternative without equivalent quantitative evidence for these parameters introduces substantial confounding variables, thereby compromising the reproducibility and interpretability of in vivo dermatological research.

Quantitative Evidence Guide for (Rac)-PF-998425: Differentiated Data vs. Key AR Antagonist Comparators


AR Binding Affinity: (Rac)-PF-998425 vs. Bicalutamide

(Rac)-PF-998425 exhibits an IC50 of 26 nM in a competitive radioligand binding assay for the androgen receptor [1]. This represents a 34-fold higher potency compared to bicalutamide, a widely used nonsteroidal AR antagonist, which has a reported IC50 of 0.89 µM (890 nM) in a comparable assay system [2].

Androgen Receptor Binding Assay Inhibitor

Progesterone Receptor Selectivity: (Rac)-PF-998425 vs. Flutamide

(Rac)-PF-998425 demonstrates high selectivity for the androgen receptor over the progesterone receptor (PR), with an IC50 for PR binding reported to be >10,000 nM [1]. This results in a selectivity window of >380-fold relative to its AR binding IC50 (26 nM) [1]. In contrast, flutamide, a first-generation nonsteroidal antiandrogen, shows less favorable selectivity; it has a Ki for AR of 55 nM and a Ki for PR of 15 nM, yielding a selectivity ratio of only 0.27-fold [2].

Selectivity Progesterone Receptor Off-Target Activity

In Vivo Sebum Reduction Efficacy: (Rac)-PF-998425 vs. Steroidal Antagonist Spironolactone

Topical administration of (Rac)-PF-998425 (3% formulation, twice per day) reduces ear sebum production in the male Syrian golden hamster model with a quantified ED50 of 0.4% [1]. This model is clinically validated for assessing dermatological antiandrogen activity [1]. While spironolactone is known to reduce sebum excretion rates clinically, it acts primarily as a steroidal AR antagonist with significant systemic antiandrogenic and progestational effects, making it unsuitable as a clean topical tool for localized sebum control studies [2].

Sebum Control In Vivo Efficacy Topical Application

Phototoxicity Safety Profile: (Rac)-PF-998425 vs. Related Nonsteroidal AR Antagonists

(Rac)-PF-998425 was specifically designed to mitigate the phototoxic liability observed in other nonsteroidal AR antagonists. It tested negative in the validated 3T3 NRU phototoxicity assay, validating the molecular design rationale that reducing conjugation potential could eliminate this risk [1]. In contrast, several structurally related nonsteroidal AR antagonists have demonstrated positive signals for phototoxicity in the same or similar assays, limiting their utility for dermatological research and development [1].

Phototoxicity Safety Dermatological Application

Optimized Research and Industrial Application Scenarios for (Rac)-PF-998425


Topical Sebum Control Research

Utilize (Rac)-PF-998425 in the validated male Syrian golden hamster ear model for studying sebaceous gland activity and evaluating novel topical formulations. The compound's established in vivo ED50 of 0.4% provides a clear efficacy benchmark for dose-response studies and comparisons with new chemical entities [1]. Its nonsteroidal nature and absence of phototoxicity make it a superior tool for chronic topical studies compared to steroidal alternatives or phototoxic analogs.

Androgenetic Alopecia Research

Employ (Rac)-PF-998425 as a reference antagonist in mouse models of hair growth. Studies have demonstrated that topical administration of a 3% formulation twice daily can increase hair growth [1]. This provides a quantitative baseline for assessing the efficacy of other compounds or treatments intended to stimulate hair follicle activity through AR antagonism, while its rapid systemic metabolism reduces confounding off-target effects [1].

In Vitro Selectivity Profiling for Nuclear Receptors

Incorporate (Rac)-PF-998425 as a benchmark compound in panels for nuclear receptor selectivity screening. Its well-documented >380-fold selectivity for AR over PR (PR IC50 >10,000 nM vs. AR IC50 26 nM) [1] serves as a valuable reference point for characterizing the off-target profile of novel AR-targeting compounds. This is particularly useful for medicinal chemistry campaigns aiming to improve the therapeutic window of AR antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-PF-998425

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.